molecular formula C10H14N4O2 B1402023 3-nitro-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1549866-67-2

3-nitro-N-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B1402023
CAS No.: 1549866-67-2
M. Wt: 222.24 g/mol
InChI Key: LZFQRCNCUGUTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-N-(piperidin-1-yl)pyridin-2-amine (CAS 1549866-67-2) is a chemical compound with the molecular formula C 10 H 14 N 4 O 2 and a molecular weight of 222.24 g/mol . This nitro-substituted pyridine derivative features a piperidine ring, a structural motif frequently explored in medicinal chemistry and drug discovery research. The nitro group on the pyridine ring is a versatile synthetic handle, as nitro-containing compounds are valuable intermediates in various organic transformations, including the preparation of amines, oximes, alkenes, and nitrones . Piperidine-containing compounds, such as those based on 1,3,5-triazine cores, are frequently investigated for their biological activities, including potential antimicrobial properties . The molecular structure of this compound provides a strategic building block for researchers developing novel heterocyclic compounds. It is intended for use in chemical synthesis and pharmaceutical research applications. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-nitro-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-5-4-6-11-10(9)12-13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFQRCNCUGUTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most straightforward and commonly employed approach involves nitrating 2-aminopyridine to introduce a nitro group at the 3-position. This process typically utilizes nitrating agents such as nitric acid combined with sulfuric acid to generate electrophilic nitronium ions ($$NO_2^+$$), which selectively substitute the hydrogen at the 3-position of pyridine rings bearing an amino group.

Reaction Conditions

Parameter Typical Conditions Reference
Nitrating agent Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄)
Temperature 0°C to 5°C
Yield 60-70%
Purification Recrystallization or column chromatography

Reaction Scheme

2-Aminopyridine + HNO₃/H₂SO₄ → 3-Nitro-2-aminopyridine

Notes

  • The nitration is regioselective due to the activating amino group directing the nitro group to the 3-position.
  • Post-nitration, the amino group can be further functionalized to introduce the piperidinyl moiety.

Conversion of 3-Nitropyridine to 3-Nitro-Pyridin-2-amine

Method Overview

From the nitrated pyridine, selective amination at the 2-position can be achieved via nucleophilic substitution or reduction strategies. The amino group can be introduced through direct amination or via reduction of the nitro group followed by substitution.

Reaction Conditions

Parameter Typical Conditions Reference
Reagents Ammonia or primary amines
Solvent Ethanol, DMSO, or DMF
Temperature Reflux
Yield Variable, optimized around 50-60%

Notes

  • The process may involve initial reduction of the nitro group to an amino group, followed by selective substitution at the 2-position.
  • Alternatively, direct amination of the nitro compound under controlled conditions can produce the target amine.

Introduction of the Piperidin-1-yl Group

Method Overview

The piperidinyl group is introduced via nucleophilic substitution of the amino group or via reductive amination techniques. Commonly, piperidine acts as a nucleophile attacking activated intermediates or is coupled using suitable activating groups.

Reaction Conditions

Parameter Typical Conditions Reference
Reagents Piperidine, base (e.g., potassium carbonate)
Solvent DMF or DMSO
Temperature 80°C
Yield 50-60%

Reaction Scheme

3-Nitro-2-aminopyridine + Piperidine → 3-Nitro-N-(piperidin-1-yl)pyridin-2-amine

Notes

  • The reaction often proceeds via nucleophilic substitution at the amino group.
  • Catalysts or activating groups may be employed to enhance reactivity.

Alternative Synthetic Routes

Oxidative Nitration Using N₂O₅

Research indicates that nitration can also be achieved via oxidation of pyridine with N₂O₅, followed by reaction with SO₂/HSO₃⁻, leading to nitration at the 3-position through a migration mechanism rather than electrophilic aromatic substitution. This method offers a potentially greener alternative with good yields (~77%).

Reaction Conditions

Parameter Typical Conditions Reference
Reagents N₂O₅, SO₂/HSO₃⁻
Solvent Organic solvents (e.g., nitromethane)
Temperature 0°C to room temperature
Yield Up to 77%

Data Summary Table

Preparation Step Reagents & Conditions Typical Yield References
Nitration of 2-aminopyridine HNO₃/H₂SO₄, 0–5°C 60–70%
Conversion to 2-aminopyridine derivative NH₃ or amines, reflux 50–60%
Introduction of piperidinyl group Piperidine, DMSO, 80°C 50–60%
Alternative nitration via N₂O₅ N₂O₅, SO₂/HSO₃⁻, room temp 77%

Research Findings and Notes

  • The nitration of 2-aminopyridine is regioselective and efficient, making it the preferred initial step.
  • The subsequent amination and substitution steps are adaptable, with various reagents and solvents optimizing yield and purity.
  • The alternative nitration method using N₂O₅ provides an eco-friendly route with high yields, reducing reliance on harsh acids.
  • Proper purification techniques such as recrystallization and chromatography are essential to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products Formed

    Oxidation: Formation of 3-nitro-2-pyridone.

    Reduction: Formation of 3-amino-N-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-N-(piperidin-1-yl)pyridin-2-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for the development of drugs targeting various biological pathways, particularly in oncology and neurology.

Key Findings:

  • Anticancer Activity : Preliminary studies indicate potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. Modifications to the piperidine structure have shown enhanced binding affinity to specific receptors.
  • Neurological Effects : The compound's similarity to known nitric oxide synthase inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Materials Science

In materials science, this compound is explored for developing novel materials with specific electronic and optical properties. Its ability to form complexes with metals makes it a candidate for creating advanced materials used in electronics and photonics.

Biology

The compound is utilized in biological research to study interactions with biomolecules. Its ability to modulate enzyme activities and receptor binding provides insights into cellular processes and signaling pathways.

Industrial Applications

In the industrial sector, this compound is employed in synthesizing agrochemicals, including herbicides and insecticides. Its reactivity allows for the development of effective chemical agents that enhance agricultural productivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Assays demonstrated that derivatives could inhibit specific enzyme activities linked to cancer progression. Structural modifications improved selectivity towards receptor targets, enhancing therapeutic profiles.
  • Animal Models : In vivo studies indicated that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects, supporting further investigation into its therapeutic potential for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduction of apoptosis in tumor cells
Neurological EffectsPotential inhibition of nitric oxide synthase
Enzyme InhibitionModulation of specific enzyme activities

Mechanism of Action

The mechanism of action of 3-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The piperidinyl group can enhance the compound’s ability to cross biological membranes and reach its target sites. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Nitro-N-(piperidin-1-yl)pyridin-2-amine 3-NO₂, 2-NH(piperidin-1-yl) C₁₀H₁₃N₄O₂ 227.24 Hypothesized synthesis via SNAr
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine (24c) 3-NO₂, 6-piperidin-1-yl, 2-NH₂ C₁₀H₁₃N₄O₂ 227.24 Inhibits NPP1 enzyme (IC₅₀ ~10 µM)
3-Nitro-N-(4-(trifluoromethyl)phenyl)pyridin-2-amine (A1) 3-NO₂, 2-NH(4-CF₃Ph) C₁₂H₉F₃N₃O₂ 284.22 Used in OLEDs; synthesized via nucleophilic substitution
N,N-Dimethyl-3-nitropyridin-2-amine 3-NO₂, 2-N(CH₃)₂ C₇H₉N₃O₂ 167.17 Commercial availability; no bioactivity reported
N-(Piperidin-1-yl)-5-(trifluoromethyl)pyridin-2-amine 5-CF₃, 2-NH(piperidin-1-yl) C₁₁H₁₄F₃N₃ 245.24 Discontinued; no bioactivity data

Structural and Electronic Differences

  • Position of Substituents: The user’s compound has a piperidin-1-yl group directly on the pyridin-2-amine, forming a secondary amine. In contrast, 24c () retains a primary amine at position 2, with piperidin-1-yl at position 6. Aryl vs. Alkyl Substitutions: The 4-(trifluoromethyl)phenyl group in A1 () introduces strong electron-withdrawing effects, whereas the piperidinyl group in the user’s compound offers moderate electron-donating character and enhanced solubility due to its aliphatic nature .

Physicochemical Properties

  • Solubility : The piperidinyl group in the user’s compound likely enhances water solubility compared to aryl-substituted analogs like A1 , which have higher lipophilicity due to the CF₃ group .
  • Synthetic Accessibility: The user’s compound may require milder conditions for synthesis compared to 24c, which involves a multi-step Sonogashira coupling () .

Biological Activity

3-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, including a nitro group and a piperidine moiety. These characteristics suggest potential biological activities that are being actively investigated, particularly in the context of therapeutic applications for neurological and inflammatory conditions.

The molecular formula of this compound is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, with a molecular weight of approximately 220.24 g/mol. The presence of the nitro group enhances the compound's reactivity, allowing it to participate in redox reactions, which may lead to the formation of reactive intermediates that can interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, resulting in reactive intermediates that may influence various cellular processes. This mechanism suggests a potential for modulating activity in signaling pathways or inducing cytotoxic effects in certain cancer cell lines.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .
  • Neurological Effects : Due to its structural similarity to known nitric oxide synthase (NOS) inhibitors, there is interest in exploring its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have shown promise in selectively inhibiting nNOS and eNOS, which are relevant in these conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit specific enzyme activities linked to cancer progression. For instance, modifications to the piperidine structure enhanced binding affinity and selectivity towards certain receptor targets, leading to improved therapeutic profiles .
  • Animal Models : In vivo studies using animal models have indicated that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects. These findings support further investigation into its potential as a treatment for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
NeuroprotectiveReduction in neuroinflammation
NOS InhibitionSelective inhibition of nNOS/eNOS
CytotoxicityEffective against cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-nitro-N-(piperidin-1-yl)pyridin-2-amine, and how can reaction conditions be standardized?

  • Methodology :

  • Nitration and Amination : Start with pyridine derivatives (e.g., 2-aminopyridine) and perform nitration at the 3-position using nitric acid/sulfuric acid mixtures. Subsequent amination with piperidine can be achieved via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating the pure compound.
    • Table 1 : Example Reaction Conditions
StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C60–70
AminationPiperidine, DMF, 80°C, 12h50–60

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substitution patterns and amine bonding. Nitro groups induce deshielding (~8.5–9.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to verify molecular weight (C₁₀H₁₄N₄O₂, theoretical 234.11 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Short-term : Store in anhydrous DMSO at 4°C for experimental use.
  • Long-term : Lyophilize and store at –20°C in amber vials under nitrogen to prevent nitro group degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or HPLC)?

  • Methodology :

  • Iterative Analysis : Cross-validate with alternative techniques (e.g., 2D NMR, IR for functional groups). For HPLC impurities, use preparative HPLC to isolate and characterize by-products .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) to confirm assignments .

Q. How can the nitro group’s electronic effects influence reactivity in downstream functionalization?

  • Methodology :

  • Mechanistic Probes : Use Hammett substituent constants (σₚ for nitro: +0.78) to predict electrophilic substitution rates.
  • Catalytic Reduction : Hydrogenation (Pd/C, H₂) to convert nitro to amine, enabling conjugation or cross-coupling (e.g., Suzuki-Miyaura) .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., kinase inhibition)?

  • Methodology :

  • Kinase Assays : Use TrkA kinase inhibition protocols (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values. Pre-incubate compound (1–10 µM) in DMSO with kinase and substrate .
  • Table 2 : Example Assay Parameters
ParameterValueReference
Incubation Time60 min
IC₅₀ Range0.5–5 µM

Q. How can computational models predict solubility and bioavailability?

  • Methodology :

  • QSAR Modeling : Train models with descriptors like logP (predicted ~1.2), topological polar surface area (~75 Ų), and solubility (mg/mL in water) using tools like Schrödinger’s QikProp .
  • MD Simulations : Simulate membrane permeability (e.g., GROMACS) with lipid bilayers to assess passive diffusion .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, stoichiometry) systematically to identify critical factors. Use ANOVA to analyze significance .
  • Byproduct Analysis : Characterize side products via LC-MS to refine reaction pathways .

Q. What methods validate the compound’s role in coordination chemistry (e.g., metal-binding studies)?

  • Methodology :

  • Spectrophotometry : UV-vis titrations (e.g., with Cu²⁺ or Fe³⁺) to determine binding constants (Kd).
  • X-ray Crystallography : Co-crystallize with metals (e.g., Mn²⁺ or Zn²⁺) to resolve structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-N-(piperidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-nitro-N-(piperidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.